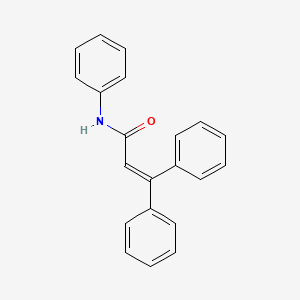

n,3,3-Triphenylprop-2-enamide

Description

Significance of Enamide Motifs in Modern Organic Synthesis

Enamides are a class of organic compounds characterized by a carbon-carbon double bond adjacent to a nitrogen atom that is part of an amide group. This structural motif imparts a unique reactivity to the molecule. The electron-withdrawing nature of the acyl group on the nitrogen atom modulates the nucleophilicity of the β-carbon of the double bond, making enamides more stable and easier to handle than their enamine counterparts.

This stability, coupled with their versatile reactivity, makes enamides powerful building blocks in organic synthesis. They can act as nucleophiles in various reactions, and the resulting iminium ion intermediates can undergo further transformations, leading to the formation of complex nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in a wide array of natural products and medicinally important compounds.

Historical Context of Enamide Chemistry and its Evolution Relevant to n,3,3-Triphenylprop-2-enamide

The exploration of enamine chemistry began in the mid-20th century, but the synthetic potential of enamides was recognized more recently. Initially, their application was somewhat limited. However, with the advent of modern catalytic methods, particularly those involving transition metals, the scope of enamide reactions has expanded significantly.

The development of new synthetic routes to enamides has also been crucial to their increased use. For instance, this compound can be synthesized through a three-step tandem reaction from arylpropynes. rsc.org Another method involves the reaction of 3-phenylpropiolic acid with aniline (B41778) under superelectrophilic activation. The specific substitution pattern of this compound, with three phenyl groups, influences its steric and electronic properties, which in turn dictates its reactivity in various chemical transformations.

Current Research Landscape and Future Directions for this compound

Current research involving this compound is primarily focused on its utility as a synthetic intermediate. A notable example is its formation as a product in a photoredox-catalyzed procedure aimed at the synthesis of 3,4-dihydroquinolin-2-ones. whiterose.ac.uk In this reaction, a carbamoyl (B1232498) radical is generated and reacts with an alkene, with this compound being an observed product, highlighting its potential role in radical-mediated cyclization reactions.

The future for this compound likely lies in its further exploration as a precursor for the synthesis of complex heterocyclic systems. The presence of the three phenyl groups offers multiple sites for further functionalization, potentially leading to the discovery of novel compounds with interesting biological activities or material properties. The continued development of catalytic systems that can selectively transform the enamide core will be key to unlocking the full potential of this and other similarly substituted enamides.

| Chemical Compound Information | |

| IUPAC Name | This compound |

| Synonyms | N,3,3-Triphenylacrylamide, 3,3-Diphenylacrylanilide |

| CAS Number | 4226-74-8 |

| Molecular Formula | C21H17NO |

| Molecular Weight | 299.37 g/mol |

| Melting Point | 130-132 °C rsc.org |

Spectroscopic Data for this compound rsc.org

| 1H NMR (400 MHz, CDCl3) | |

| Chemical Shift (ppm) | Multiplicity, Integration, Coupling Constant (J) |

| 7.52-7.50 | m, 3H |

| 7.38-7.30 | m, 7H |

| 7.23 | t, 2H, J = 8.0 Hz |

| 7.13 | d, 2H, J = 7.6 Hz |

| 7.05 | t, 1H, J = 7.6 Hz |

| 6.93 | br, 1H |

| 6.54 | s, 1H |

| 13C NMR (100 MHz, CDCl3) |

| Chemical Shift (ppm) |

| 164.3 |

| 150.4 |

| 140.4 |

| 138.1 |

| 137.6 |

| 129.5 |

| 129.2 |

| 129.1 |

| 129.0 |

| 128.8 |

| 128.5 |

| 128.0 |

| 124.1 |

| 123.1 |

| 119.5 |

| Infrared (IR) Spectroscopy (KBr) |

| Wavenumber (cm-1) |

| 3296 |

| 3045 |

| 1655 |

| 1614 |

| 1598 |

| 1544 |

| 1488 |

| 1441 |

| 1313 |

| 1243 |

| 1188 |

| 1091 |

| 1012 |

| 884 |

| 830 |

| 758 |

| 694 |

| 490 |

Structure

3D Structure

Properties

IUPAC Name |

N,3,3-triphenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c23-21(22-19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWCSUAYMXBFFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287704 | |

| Record name | n,3,3-triphenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4226-74-8 | |

| Record name | NSC52242 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,3,3-triphenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,3,3 Triphenylprop 2 Enamide and Its Structural Analogues

Conventional Synthetic Approaches to Enamide Frameworks

Traditional methods for the synthesis of enamides have laid a crucial foundation for the development of more sophisticated catalytic systems. These approaches often involve condensation reactions, reductive acylations, and various amination strategies.

Condensation Reactions for Enamide Formation

Condensation reactions represent a fundamental approach to the formation of enamides. Typically, this involves the reaction of an amine with a carbonyl compound, such as an aldehyde or ketone, under conditions that facilitate the elimination of water. The formation of an enamine intermediate is a key step in this process, which then tautomerizes to the more stable enamide. Acid catalysis is often employed to activate the carbonyl group towards nucleophilic attack by the amine.

The general mechanism for enamine and subsequent enamide formation can be summarized as follows:

Protonation of the carbonyl oxygen by an acid catalyst, enhancing its electrophilicity.

Nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate.

Proton transfer from the nitrogen to the oxygen, followed by the elimination of water to form an iminium ion.

Deprotonation of the α-carbon to yield the enamine.

Acylation of the enamine, if not already part of the starting amine, to form the final enamide.

While effective for certain substrates, this method can be limited by the requirement of harsh conditions and may result in the formation of isomeric mixtures, particularly with unsymmetrical ketones.

Reductive Acylation of Ketoximes as a Route to Enamides

A versatile and widely applicable method for the synthesis of enamides involves the reductive acylation of ketoximes. This two-step process begins with the conversion of a ketone to its corresponding ketoxime, which is then subjected to reduction and acylation to yield the enamide. This approach offers a high degree of control and can be adapted for a broad range of substrates.

Various reducing agents and acylation conditions have been developed to optimize this transformation. A notable advancement is the use of phosphine-mediated reductive acylation. acs.org In this method, the ketoxime is treated with an acylating agent, such as acetic anhydride (B1165640), in the presence of a phosphine (B1218219), like triethylphosphine. acs.org This reaction proceeds under mild conditions and provides good to excellent yields of the desired enamides. acs.org

Another significant development is the use of copper(I) iodide (CuI) as a catalyst for the reductive acylation of ketoximes, with sodium bisulfite (NaHSO3) serving as the terminal reductant. organic-chemistry.org This catalytic system has demonstrated a broad substrate scope, affording a variety of enamides in high yields. organic-chemistry.orgresearchgate.net Furthermore, enzyme-metal cocatalysis, employing a palladium nanocatalyst and a lipase (B570770), has been utilized for the asymmetric reductive acylation of aromatic ketoximes, yielding chiral amides with high enantiomeric excess. nih.gov

| Catalyst/Reagent | Reducing Agent | Acylating Agent | Key Features |

| Triethylphosphine | - | Acetic Anhydride | Mild conditions, high yields, scalable. acs.org |

| CuI | NaHSO3 | - | Broad substrate scope, high yields. organic-chemistry.orgresearchgate.net |

| Pd nanocatalyst/Lipase | H2 | - | Asymmetric synthesis, high enantioselectivity. nih.gov |

Amination Reactions in Enamide Synthesis

Amination reactions provide another important route to enamide synthesis. These methods typically involve the direct introduction of an amino group to a pre-functionalized substrate. For instance, the palladium-catalyzed oxidative amination of inactive olefins with aromatic amines, using copper acetate (B1210297) as an oxidant, can produce enamines which can be precursors to enamides.

More direct approaches include the hydroamidation of alkynes. A nickel-hydride catalyzed strategy allows for the hydroamidation of both terminal and internal alkynes with dioxazolones, providing access to synthetically useful secondary enamides. This reaction exhibits good functional group tolerance. Another approach involves the hydrozirconation of an alkyne followed by a copper-catalyzed electrophilic enamidation with dioxazolones.

Transition-Metal-Catalyzed Enamide Synthesis

The advent of transition-metal catalysis has revolutionized the synthesis of enamides, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to conventional methods. Palladium-catalyzed reactions, in particular, have emerged as a powerful tool for the construction of C-N bonds in enamide frameworks.

Palladium-Catalyzed Coupling Reactions for n,3,3-Triphenylprop-2-enamide Synthesis

While a direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of palladium-catalyzed C-N coupling reactions are directly applicable to the synthesis of its structural analogues. These reactions typically involve the coupling of an enol derivative with an amide in the presence of a palladium catalyst and a suitable ligand.

A highly effective strategy for the synthesis of enamides is the palladium-catalyzed coupling of enol triflates and enol tosylates with amides, carbamates, and sulfonamides. acs.orgorganic-chemistry.orgorganic-chemistry.org This method is advantageous as enol triflates and tosylates can be readily prepared from the corresponding ketones. The reaction proceeds under mild conditions and is compatible with a wide range of functional groups. acs.orgorganic-chemistry.org

The catalytic cycle for this transformation generally involves:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the enol triflate or tosylate to form a palladium(II) intermediate.

Ligand Exchange: The amide substrate coordinates to the palladium center.

Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the enamide product and regenerating the palladium(0) catalyst.

The choice of ligand is crucial for the success of this reaction. Biphenyl-based ligands and Xantphos have been shown to be particularly effective in promoting the coupling of amides and carbamates with unactivated vinyl triflates and tosylates, leading to good to excellent yields of enamides. organic-chemistry.orgorganic-chemistry.org The use of cesium carbonate or potassium tert-butoxide as the base is also common in these reactions. acs.org

This methodology has been successfully applied to a variety of cyclic and acyclic enol triflates and a range of primary aliphatic and aromatic amides. organic-chemistry.org Notably, the selective coupling of an enol triflate in the presence of an aryl bromide has been achieved, demonstrating the chemoselectivity of this approach. acs.org

| Catalyst System | Substrates | Base | Typical Yields |

| Pd2(dba)3 / Biphenyl (B1667301) Ligands | Enol triflates/tosylates and amides/carbamates | Cs2CO3 | Good to Excellent organic-chemistry.org |

| Pd2(dba)3 / Xantphos | Enol triflates and amides/carbamates/sulfonamides | Cs2CO3 / KOtBu | 83% (example) acs.orgorganic-chemistry.org |

| Pd(OAc)2 / dipf | Enol tosylates and amides | - | 58-97% nih.gov |

Development of Advanced Ligand Systems in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the formation of carbon-nitrogen bonds in the synthesis of enamides. The efficacy of these transformations is often critically dependent on the nature of the ligand coordinated to the palladium center. Advanced ligand systems have been developed to enhance catalyst stability, activity, and selectivity.

One notable advancement is the use of pyridinium (B92312) amidate (PYA) ligands. These N,N'-bidentate ligands, particularly those functionalized with a pyridine (B92270) group, have demonstrated good selectivity and activity in palladium-catalyzed reactions. More recently, second-generation PYA ligands featuring a 5-membered N-heterocycle, such as N-isopropyl-pyrazole, have been shown to create less steric congestion around the palladium center. This modification has led to a remarkable increase in catalytic activity, with turnover frequencies rivaling those of the most active phosphine-based systems. nih.gov Kinetic studies suggest that these PYA-based ligands promote a molecularly defined active species, highlighting their potential for developing highly efficient and stable palladium catalysts. nih.gov

Another significant development is the use of biphenyl ligands in conjunction with Pd2(dba)3. This catalytic system has proven effective for the coupling of amides and carbamates with unactivated vinyl triflates and tosylates, affording enamides in good to excellent yields. organic-chemistry.org This method is advantageous as it does not require an activating group on the enol triflate or tosylate, thus broadening the substrate scope. organic-chemistry.org Similarly, the use of Xantphos as a ligand with a Pd2(dba)3 source has been optimized for the amidation of enol triflates, providing a widely applicable route to enamides under mild conditions. organic-chemistry.org

These advanced ligand systems have significantly expanded the utility of palladium catalysis for enamide synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity.

Nickel-Catalyzed Hydroamidation Strategies for Enamide Construction

Nickel-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the synthesis of enamides. A key strategy in this area is the hydroamidation of alkynes, which involves the addition of an amide N-H bond across a carbon-carbon triple bond.

Recent research has demonstrated the utility of nickel-hydride (NiH) catalysis for the hydroamidation of both alkenes and alkynes. researchgate.net This approach is atom-economical and avoids the need for stoichiometric activating reagents. researchgate.net For instance, nickel-catalyzed intramolecular hydroamidation of alkynyl dioxazolones has been shown to proceed with excellent endo selectivity, providing access to six- to eight-membered cyclic enamides. acs.org Mechanistic studies suggest that this transformation proceeds via a Ni(I) catalytic cycle involving syn-hydronickelation, alkenylnickel E/Z isomerization, and an inner-sphere nitrenoid transfer. acs.org

Furthermore, nickel catalysis has been successfully employed in the intermolecular coupling of internal alkynes with aromatic N-H ketimines, leading to the formation of 2-aza-1,3-butadiene derivatives. acs.orgresearchgate.net This hydroimination process is promoted by a Ni(0) precursor, an N-heterocyclic carbene (NHC) ligand, and a cesium carbonate additive, and it exclusively produces (Z)-enamine stereoisomers. acs.orgresearchgate.net The proposed mechanism involves an anti-iminometalation of the alkyne. acs.orgresearchgate.net

The development of ligand- and directing-group-enabled nickel-catalyzed hydroamidation has also allowed for regiodivergent synthesis, further expanding the synthetic utility of this methodology. morressier.com These advancements highlight the growing importance of nickel catalysis in providing efficient and selective routes to a diverse range of enamide structures.

Other Transition-Metal-Mediated Approaches to Enamide Derivatives

Beyond palladium and nickel, other transition metals have been effectively utilized in the synthesis of enamide derivatives, offering unique reactivity and selectivity. thieme-connect.com

Ruthenium-catalyzed reactions have shown promise in this area. For example, a ruthenium-catalyzed hydroaminomethylation of alkenes, including enamides, has been developed using a specific phosphinoimidazole ligand. acs.org This method provides high yields and selectivities for the formation of amines from enamides. acs.org Additionally, a pyridine-based PNN-ruthenium pincer complex has been shown to catalyze the acceptorless dehydrogenative coupling of alcohols and ammonia (B1221849) to selectively form primary amides. nih.gov Density functional theory (DFT) calculations have indicated that the dehydrogenation of the hemiaminal intermediate to the primary amide is energetically favored over its dehydration to an imine. nih.gov

Copper-catalyzed methods have also been explored for enamide synthesis. For instance, a copper-free palladium-catalyzed oxidative amidation protocol for the synthesis of enamides has been developed through the cross-coupling of amides with acrylates. researchgate.net This reaction is acid-catalyzed and allows for the formation of thermodynamically less stable Z-isomers through intramolecular hydrogen bonding. researchgate.net

Manganese-based catalysts have also been investigated for the dehydrogenative coupling of amines with alcohols or esters to produce amides. A manganese pincer complex has been shown to catalyze these reactions, generating hydrogen gas as the only byproduct. elsevierpure.compitt.edu

Direct N-Dehydrogenation Strategies for Enamide Formation

Direct N-dehydrogenation of amides presents an atom-economical and straightforward approach to enamide synthesis. This strategy avoids the need for pre-functionalized substrates and often proceeds under milder conditions compared to traditional cross-coupling methods.

Electrophilic Activation of Amides for Direct Synthesis

A significant advancement in direct enamide synthesis involves the electrophilic activation of amides. This approach overcomes the inherent low electrophilicity of the amide carbonyl group, facilitating subsequent transformations.

One novel one-step N-dehydrogenation of amides to enamides utilizes the combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf2O). nih.govresearchgate.netacs.orgthieme-connect.comfigshare.com In this reaction, triflic anhydride serves as both the electrophilic activator and the oxidant. nih.govresearchgate.netthieme-connect.com The proposed mechanism involves the activation of the amide to an iminium triflate by Tf2O, which significantly increases the acidity of the N-α-hydrogen. nih.govthieme-connect.com Subsequent deprotonation and elimination lead to the formation of the enamide product. nih.gov This method is characterized by its simple setup and broad substrate scope, including both cyclic and acyclic amides. nih.govresearchgate.net

The synthetic utility of the enamides formed through this method has been demonstrated in various downstream transformations, such as cycloadditions and ring deconstructions, highlighting the importance of this approach for accessing these valuable building blocks. nih.govacs.org

Oxidative Desaturation Pathways for Amide to Enamide Conversion

Oxidative desaturation provides another direct route for the conversion of amides to enamides. This method involves the removal of two hydrogen atoms from the N-alkyl side of the amide to form a carbon-carbon double bond.

An iron-assisted regioselective oxidative desaturation of amides has been developed, offering an efficient pathway to enamides and β-halogenated enamides. rsc.orgscispace.comresearchgate.netrsc.org This method addresses the challenge of regioselectivity, as dehydrogenation of amides typically occurs on the acyl side due to enolate chemistry. rsc.orgscispace.comresearchgate.netrsc.org The iron catalyst facilitates the selective desaturation at the N-α,β-position. scispace.comrsc.org This transformation exhibits broad substrate tolerance, accommodating aroyl, alkanoyl, cyclic, and acyclic amides. scispace.comrsc.org

Furthermore, a novel and general regioselective oxidative N-α,β-desaturation and dehydrogenative N-β-halogenation of amides has been described. digitellinc.com This chemistry utilizes an azide (B81097) radical to abstract the more electron-rich N-α-C-H bonds, leading to selective desaturation. digitellinc.com The reaction demonstrates excellent functional group compatibility, providing efficient access to biologically important enamides and β-halogenated enamides. digitellinc.com

Isomerization Reactions for Stereocontrolled Enamide Synthesis

The geometric configuration of the double bond in enamides is often crucial for their biological activity and synthetic utility. Isomerization reactions of N-allyl amides have emerged as a powerful and atom-economical method for the stereocontrolled synthesis of geometrically defined enamides, particularly the less thermodynamically stable Z-isomers. nih.govnih.govacs.org

A general method for the isomerization of a wide range of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been reported. nih.govnih.govacs.orgorganic-chemistry.org This represents a significant advancement, as traditional methods for enamide synthesis often yield mixtures of E/Z isomers or require harsh reaction conditions. nih.gov The catalytic isomerization of N-allyl amides provides a route to non-propenyl disubstituted, trisubstituted, and tetrasubstituted enamides with excellent geometric control. nih.govnih.gov

The catalyst system often plays a crucial role in determining the stereochemical outcome of the isomerization. For example, a CpRu(CH3CN)3PF6 catalyst has been found to be effective for this transformation. nih.gov The applications of these geometrically defined enamides are diverse, including the synthesis of cis-vicinal amino alcohols and tetrasubstituted α-borylamido complexes. nih.govnih.gov

This atom-economic isomerization strategy provides a valuable tool for accessing specific enamide isomers that are difficult to obtain through other synthetic routes, thereby enabling the synthesis of complex nitrogen-containing molecules with precise stereochemical control.

Catalytic Isomerization of N-Allyl Amides to Geometrically Defined Enamides

A highly atom-economical and efficient method for the synthesis of geometrically defined enamides is the transition metal-catalyzed isomerization of readily available N-allyl amides. nih.govnih.gov This approach offers a significant advantage over traditional methods, which often require stoichiometric reagents and generate substantial waste.

Ruthenium catalysts, in particular, have demonstrated remarkable efficacy in promoting the isomerization of a wide array of N-allyl amides to furnish Z-di-, tri-, and even tetrasubstituted enamides with exceptional geometric control. nih.govresearchgate.net A key catalyst for this transformation is CpRu(CH₃CN)₃PF₆. researchgate.net The reaction proceeds under neutral conditions and displays broad functional group tolerance. nih.gov

The proposed mechanism for this ruthenium-catalyzed isomerization involves a chelation-controlled C-H activation. nih.gov The process is initiated by the simultaneous coordination of the amide's oxygen and the olefin's double bond to the unsaturated ruthenium catalyst. This is followed by a C-H abstraction to form a ruthenacycle intermediate, which is the product-determining step. Subsequent reductive elimination yields the enamide, and ligand exchange with another N-allyl amide molecule regenerates the catalytic cycle. The requirement of three open coordination sites on the ruthenium catalyst is believed to be crucial for achieving high Z-selectivity. nih.gov

The versatility of this methodology is highlighted by its ability to tolerate various substituents on both the allyl group and the amide nitrogen, including those bearing sensitive functional groups. For instance, N-allyl amides with branching at the allylic position isomerize to the corresponding stereodefined enamides in excellent yields and as single isomers. nih.gov This method represents a significant advancement in the synthesis of highly substituted and geometrically pure enamides.

Table 1: Ruthenium-Catalyzed Isomerization of N-Allyl Amides to Z-Enamides An interactive data table showcasing examples of N-allyl amides and their corresponding Z-enamide products, including reaction conditions, yields, and stereoselectivity.

| N-Allyl Amide Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Z:E Ratio |

| N-allylbenzamide | CpRu(CH₃CN)₃PF₆ | DMF | 60 | 12 | (Z)-N-(prop-1-en-1-yl)benzamide | 95 | >20:1 |

| N-allyl-N-phenylacetamide | CpRu(CH₃CN)₃PF₆ | DMF | 60 | 18 | (Z)-N-phenyl-N-(prop-1-en-1-yl)acetamide | 92 | >20:1 |

| N-(2-methylallyl)benzamide | CpRu(CH₃CN)₃PF₆ | DMF | 80 | 24 | (Z)-N-(2-methylprop-1-en-1-yl)benzamide | 88 | >20:1 |

Borane-Promoted Isomerization Processes

Borane (B79455) reagents, particularly boron trifluoride etherate (BF₃·OEt₂), can promote isomerization processes in nitrogen-containing compounds, including those that lead to the formation of enamides. While not always a direct catalytic isomerization of an N-allyl amide, boranes can be instrumental in multi-step sequences that yield enamide structures.

For example, a metal-free approach for the formal 1,2- and 2,3-semireduction of CF₃-substituted N-allenamides has been developed. rsc.org In this process, the reaction of a CF₃-N-allenamide with triethylsilane (Et₃SiH) and boron trifluoride etherate results in the chemoselective 1,2-reduction of the enamide functionality to afford an allylic amide bearing a vinyl-CF₃ moiety. rsc.org

The subsequent isomerization of this allylic amide to the thermodynamically more stable E-configured tertiary enamide is promoted by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org The mechanism involves the activation of the CF₃-N-allenamide by BF₃·OEt₂ to form a conjugated iminium ion. Hydride addition from Et₃SiH occurs exclusively on this iminium ion to produce the allylamide. Deprotonation of the allylamide by DBU, followed by protonation, leads to the final E-enamide product. rsc.org This two-step sequence demonstrates the utility of borane reagents in facilitating transformations that ultimately yield enamide structures with high stereoselectivity.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry to minimize environmental impact. whiterose.ac.uk These principles are highly relevant to the synthesis of this compound and its analogues, focusing on aspects such as atom economy, waste reduction, and the use of environmentally benign reaction conditions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving energy efficiency, aligning with the principles of green chemistry. semanticscholar.orgnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. researchgate.netresearchgate.net

In the context of enamide synthesis, which often involves the formation of an amide bond, microwave-assisted protocols offer a green alternative to traditional methods. Direct amidation of carboxylic acids and amines under solvent-free conditions, catalyzed by minute quantities of reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN), can be efficiently carried out in an open microwave reactor. semanticscholar.orgnih.gov This approach is fast, effective, and minimizes waste, often eliminating the need for chromatographic purification. nih.gov

While a specific microwave-assisted synthesis of this compound is not extensively documented, the general applicability of this technology to amide bond formation suggests its potential for a greener synthesis of this compound. The key advantages include solvent-free conditions, reduced energy consumption, and faster reaction rates.

Table 2: Representative Microwave-Assisted Amide Synthesis An interactive data table illustrating the efficiency of microwave-assisted synthesis for various amides, highlighting the green chemistry benefits.

| Carboxylic Acid | Amine | Catalyst | Power (W) | Time (min) | Yield (%) |

| Benzoic Acid | Benzylamine | CAN (2 mol%) | 150 | 10 | 98 |

| Acetic Acid | Aniline (B41778) | None | 120 | 15 | 95 |

| Phenylacetic Acid | Cyclohexylamine | CAN (1 mol%) | 150 | 8 | 97 |

Eco-Friendly Metrics in Evaluating Enamide Preparations

To quantify the "greenness" of a chemical process, several metrics have been developed. wikipedia.org Among the most widely used are Atom Economy (AE) and the Environmental Factor (E-Factor). chembam.comrsc.org

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org It is calculated as:

AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

A higher atom economy indicates a more efficient and less wasteful process. Isomerization reactions, such as the conversion of N-allyl amides to enamides, are inherently 100% atom economical as all atoms of the reactant are present in the product.

The Environmental Factor (E-Factor) , introduced by Roger Sheldon, provides a measure of the total waste generated in a process. chembam.com It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor signifies a greener process. This metric takes into account not only byproducts but also solvent losses, and unreacted starting materials.

Evaluating different synthetic routes to this compound and its analogues using these metrics can guide the selection of the most environmentally benign methodology. For instance, the catalytic isomerization of an N-allyl precursor would have an ideal atom economy of 100% and a potentially low E-factor, especially if the catalyst loading is low and the solvent can be recycled. In contrast, a multi-step synthesis involving protecting groups and stoichiometric reagents would likely have a lower atom economy and a higher E-factor.

Table 3: Green Chemistry Metrics for a Hypothetical Enamide Synthesis An interactive data table comparing two hypothetical synthetic routes to an enamide using Atom Economy and E-Factor.

| Metric | Route A: Catalytic Isomerization | Route B: Multi-step Synthesis with Stoichiometric Reagents |

| Atom Economy (%) | 100 | < 50 |

| Mass of Reactants (kg) | 1.0 | 3.0 |

| Mass of Product (kg) | 1.0 | 1.0 |

| Mass of Waste (kg) | ~0 (catalyst is recycled) | 2.0 |

| E-Factor | ~0 | 2.0 |

Mechanistic Investigations of N,3,3 Triphenylprop 2 Enamide Reactivity and Transformation Pathways

Exploration of Fundamental Reaction Pathways Involving the Enamide Moiety

The enamide functional group is characterized by a nuanced reactivity profile. The nitrogen lone pair's conjugation with the carbonyl group diminishes the electron density of the C=C double bond, making enamides less nucleophilic than their enamine counterparts. acs.org However, they retain sufficient nucleophilicity to react with potent electrophiles, particularly at the β-carbon. researchgate.net Conversely, upon activation of the carbonyl group, the α-position can become susceptible to nucleophilic attack.

In n,3,3-Triphenylprop-2-enamide, this inherent duality is modulated by the triphenyl substitution. The phenyl group on the nitrogen atom (N-phenyl) further delocalizes the lone pair, reducing the nucleophilicity of the β-carbon. The two phenyl groups at the β-position (C3) create significant steric hindrance, which can impede the approach of reactants. These substituents also exert electronic effects, stabilizing potential intermediates through resonance. The interplay of these factors dictates the feasibility and outcome of its reactions, creating a unique chemical landscape compared to simpler, non-aromatic enamides.

Studies on Nucleophilic Additions and Reactivity of Tertiary Enamides

Tertiary enamides, such as this compound, are generally less reactive nucleophiles than secondary enamides but exhibit a favorable balance between stability and reactivity. researchgate.netdntb.gov.ua They can participate in nucleophilic addition reactions, typically at the β-carbon, with a range of electrophiles.

For this compound, a classic example of such a reaction would be the Michael addition. However, the rate and success of this reaction are heavily influenced by steric factors. The two phenyl groups at the β-carbon create a sterically congested environment, making the approach of a nucleophile challenging. masterorganicchemistry.comlibretexts.org Therefore, reactions with small, highly reactive nucleophiles would be more favorable. The electronic properties of the nucleophile and the reaction conditions are critical; soft nucleophiles are generally preferred for conjugate additions to α,β-unsaturated systems.

The reactivity of the carbonyl group itself must also be considered. While direct nucleophilic addition to the carbonyl carbon of an α,β-unsaturated amide is less common than conjugate addition, it can occur, especially with hard nucleophiles. The rate of addition is sensitive to the electronic nature of the carbonyl carbon; however, steric hindrance from the N-phenyl group could also play a role in directing the reaction pathway. masterorganicchemistry.com

Mechanisms of Catalytic Hydrogenation of Enamide Systems

Catalytic hydrogenation is a pivotal transformation for enamides, leading to the formation of valuable chiral amides. While direct studies on this compound are not prevalent, extensive mechanistic investigations on related enamide systems, particularly using cobalt and iridium catalysts, provide a robust framework for understanding its potential hydrogenation pathways. acs.orgnih.govnih.gov

Detailed Mechanistic Pathways in Asymmetric Hydrogenation Catalysis

The asymmetric hydrogenation of enamides is a complex process with multiple competing mechanistic pathways, the prevalence of which can depend on the specific catalyst, substrate, and solvent used. princeton.eduprinceton.edu Computational and experimental studies, particularly on cobalt-catalyzed systems, have identified several possibilities. acs.orgprinceton.edu

Direct Co(0)/Co(II) Redox Path: This pathway involves the coordination of the enamide to a Co(0) center, followed by oxidative addition of H₂ to form a Co(II)-dihydride species. Subsequent migratory insertion of the double bond into a Co-H bond and reductive elimination yields the saturated amide and regenerates the Co(0) catalyst. princeton.edunih.gov

Nonredox Co(II) Mechanism: In this pathway, a Co(II)-monohydride species is the active catalyst. The reaction proceeds through the formation of an aza-metallacycle intermediate, followed by hydrogenolysis to release the product. acs.orgprinceton.edu

Metathesis Pathway: This route involves a σ-bond metathesis step. princeton.edu

Enamide–Imine Tautomerization Pathway: Some mechanisms may proceed via tautomerization of the enamide to a more reactive imine intermediate, which is then hydrogenated. princeton.edu

For iridium-catalyzed systems, the mechanism often involves bidentate coordination of the enamide (through the C=C bond and the amide oxygen) to a cationic iridium complex. nih.gov The reaction then proceeds through oxidative addition of hydrogen and subsequent insertion steps. The enantioselectivity in these reactions is typically determined at the irreversible H₂ addition step to the bound enamide. uit.no

Table 1: Proposed Mechanistic Pathways in Cobalt-Catalyzed Enamide Hydrogenation

| Pathway Name | Key Features | Catalyst Oxidation States | Key Intermediates |

| Direct Redox Path | Oxidative addition of H₂ | Co(0) / Co(II) | Co(II)-dihydride |

| Nonredox Mechanism | Hydride transfer from Co(II)-H | Co(II) | Aza-metallacycle |

| Metathesis Pathway | σ-bond metathesis | Varies | Metal-alkyl |

| Tautomerization | Hydrogenation of imine tautomer | Varies | Imine intermediate |

Identification and Characterization of Catalytic Intermediates

The elucidation of catalytic mechanisms relies heavily on the identification and characterization of key intermediates. In the context of enamide hydrogenation, several crucial species have been observed or proposed.

Metal-Enamide Complexes: Spectroscopic and crystallographic studies have confirmed the formation of stable metal-enamide complexes. For instance, (R,R)-(iPrDuPhos)Co(enamide) complexes have been identified as the catalyst resting state in certain cobalt-catalyzed hydrogenations. uit.no These complexes typically involve coordination of the enamide's C=C double bond and the amide oxygen to the metal center, forming a chelate structure. acs.org The stability of this bond is significant, as strong enamide-cobalt interactions can influence the subsequent steps of the catalytic cycle. acs.org

Metal-Hydride Species: Dihydride and monohydride metal complexes are central to most hydrogenation cycles. For cobalt systems, the formation of a Co(II)-dihydride species is a key step in the redox pathway, although its formation can be energetically challenging in the presence of a strongly coordinating enamide. acs.org

Metallacycle Intermediates: In nonredox pathways, aza-metallacycles are proposed as key intermediates. These are formed by the insertion of the enamide into a metal-hydride bond. The size of the metallacycle (e.g., four-, five-, or six-membered) can vary depending on the substrate and the initial site of hydride transfer. princeton.edu

Iridium-Alkyl and Iridium-Hydridoalkyl Complexes: In iridium-catalyzed reactions, stable enamide and hydridoalkyl complexes have been observed, providing insight into the catalytic cycle and serving as analogues to intermediates in rhodium-catalyzed processes. rsc.orgacs.org

Pericyclic and Cycloaddition Reactions of α,β-Unsaturated Amide Systems

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful class of transformations for α,β-unsaturated systems. wikipedia.org For this compound, its participation in such reactions would be dictated by its electronic character and the significant steric demands of its substituents.

[4+2] Cycloadditions (Diels-Alder Reactions): In a normal-demand Diels-Alder reaction, the α,β-unsaturated amide acts as the dienophile. wikipedia.org The reactivity of this compound as a dienophile would be relatively low due to the electron-donating nature of the nitrogen atom, which raises the energy of the LUMO. However, Lewis acid catalysis could enhance its reactivity by coordinating to the carbonyl oxygen. The significant steric bulk at the β-carbon would strongly influence the stereochemical outcome, likely favoring the endo product, although severe steric clash could inhibit the reaction altogether or favor the exo product. researchgate.net

[2+2] Cycloadditions: Enamides can undergo [2+2] cycloadditions with various partners, including ketenes and benzynes. acs.orgnih.gov The reaction of this compound with a ketene (B1206846) could potentially form a 3-aminocyclobutenone derivative. nih.gov Similarly, a [2+2] cycloaddition with benzyne (B1209423) could yield an amido-benzocyclobutane, a versatile intermediate that can undergo subsequent pericyclic ring-opening. acs.orgnih.gov The stereoselectivity of these reactions would be highly dependent on the steric interactions between the triphenyl groups and the incoming ketene or benzyne.

[3+2] Cycloadditions: α,β-Unsaturated amides can also act as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azides. The regioselectivity of such reactions is governed by the electronic properties of both the enamide and the dipole.

Electrocyclic Reactions: Photochemically-induced electrocyclization is another possible pathway for enamide systems, often followed by subsequent rearrangements like princeton.eduacs.org-hydrogen shifts. rsc.orgrsc.org

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Role of Enamide | Potential Partner | Expected Product Class | Key Considerations |

| [4+2] Diels-Alder | Dienophile | Conjugated Diene | Substituted Cyclohexene | Low reactivity, steric hindrance |

| [2+2] Cycloaddition | Alkene component | Ketene | 3-Aminocyclobutenone | Steric hindrance |

| [2+2] Cycloaddition | Alkene component | Benzyne | Amido-benzocyclobutane | Potential for tandem reactions |

| [3+2] Cycloaddition | Dipolarophile | 1,3-Dipole (e.g., Nitrile Oxide) | Substituted Heterocycle | Regioselectivity |

Rearrangement Reactions and Sigmatropic Shifts of Enamide Derivatives

Sigmatropic rearrangements involve the intramolecular migration of a σ-bond across a π-system. wikipedia.orglibretexts.org While enamides themselves are not the typical substrates for classic sigmatropic shifts, their derivatives or precursors can readily participate in these powerful C-C and C-N bond-forming reactions.

rsc.orgrsc.org Sigmatropic Rearrangements: The most prominent example in this class is the Overman rearrangement . This reaction involves the rsc.orgrsc.org-sigmatropic rearrangement of an allylic trichloroacetimidate, formed from an allylic alcohol, to an allylic trichloroacetamide. wikipedia.orgnrochemistry.comorganic-chemistry.org Although not a direct reaction of this compound, a synthetic precursor bearing an allylic alcohol functionality could be envisioned to undergo this transformation to install the nitrogen functionality with a 1,3-transposition. The reaction proceeds through a highly ordered, chair-like six-membered transition state, which allows for excellent stereocontrol. nrochemistry.comyoutube.com The formation of the strong C=O bond in the amide product provides the thermodynamic driving force for the reaction. youtube.com

princeton.eduacs.org Sigmatropic Shifts: princeton.eduacs.org-Hydrogen shifts are also known to occur in conjugated systems, often following an initial electrocyclic reaction. rsc.orgrsc.org For a derivative of this compound containing an extended π-system, a thermal or photochemical princeton.eduacs.org-hydride shift could be a plausible transformation, leading to an isomeric structure. wikipedia.org The feasibility of such a shift depends on the ability of the molecule to adopt the necessary cyclic conformation for the suprafacial migration of the hydrogen atom.

These rearrangements highlight the synthetic versatility that can be achieved by considering not just the direct reactivity of the target molecule, but also the transformations of its strategically designed precursors and derivatives.

C-H Activation and Functionalization Strategies in Enamide Chemistry

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as one of the most efficient and atom-economical strategies in modern organic synthesis, allowing for the construction of complex molecules from simple, ubiquitous precursors. Enamides, as electron-rich and versatile nitrogen-containing building blocks, are excellent substrates for C-H activation. The inherent functionality of the enamide group, particularly the amide moiety, can serve as a directing group to control the regioselectivity of these transformations. This section explores the key mechanistic investigations and synthetic strategies involving transition-metal-catalyzed C-H functionalization of enamides, a field dominated by palladium and rhodium catalysis but also featuring other transition metals.

Transition metal-catalyzed C-H functionalization has become an indispensable tool in organic synthesis. rsc.org The amide group within the enamide structure is particularly effective at directing catalytic substitution of adjacent Ar-H bonds. mdpi.com This chelation-assisted approach offers predictable control and often results in selective, high-yielding transformations. nih.gov

Palladium-Catalyzed C-H Functionalization

Palladium complexes are premier catalysts for C-H functionalization due to their versatility, high reactivity, and tolerance of various functional groups. nih.govsnnu.edu.cn In the context of enamides, palladium catalysis often proceeds via a ligand-directed mechanism, where the amide oxygen coordinates to the metal center, positioning it to selectively activate a nearby C-H bond, typically at the ortho position of an N-aryl group.

The catalytic cycle generally involves a cyclopalladated intermediate formed through C-H activation. nih.gov This intermediate can then react through two primary mechanistic pathways:

Pd(II)/Pd(0) Pathway : The cyclopalladated Pd(II) species undergoes a reaction such as reductive elimination or migratory insertion, releasing the functionalized product and a Pd(0) complex. An oxidant is then required to regenerate the active Pd(II) catalyst. nih.govsnnu.edu.cn

Pd(II)/Pd(IV) Pathway : The Pd(II) intermediate is oxidized to a Pd(IV) species, which then undergoes C-X bond-forming reductive elimination to yield the product and return the catalyst to the Pd(II) state. researchgate.net

A prominent example is the direct C-H arylation of Z-enamides with simple arenes, which proceeds with absolute Z/E selectivity. ntu.edu.sg This method allows for the introduction of aryl groups onto the enamide scaffold, with the potential for sequential arylations to build further molecular complexity. ntu.edu.sg The use of specialized ligands, such as electron-deficient 2-pyridones, can accelerate these reactions and enable the use of even unactivated arenes as coupling partners. nih.gov Mechanistic studies indicate that these ligands can act as an internal base to facilitate the C-H bond cleavage via a concerted metalation-deprotonation (CMD) mechanism. nih.gov

Table 1: Palladium-Catalyzed Direct C-H Arylation of N-phenyl-N-vinylacetamide

| Entry | Arylating Agent (Arene) | Oxidant | Additive | Yield (%) | Reference |

| 1 | Benzene | Ag2CO3 | TFA | 85 | ntu.edu.sg |

| 2 | Toluene | Ag2CO3 | TFA | 80 | ntu.edu.sg |

| 3 | Anisole | Ag2CO3 | TFA | 75 | ntu.edu.sg |

| 4 | Chlorobenzene | Ag2CO3 | TFA | 68 | ntu.edu.sg |

| 5 | Naphthalene | Ag2CO3 | TFA | 90 | ntu.edu.sg |

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts, particularly dirhodium(II) complexes, have proven exceptionally versatile for C-H functionalization, especially for C-N bond formation (amination). researchgate.netnih.gov These reactions often proceed through the in-situ formation of a rhodium-nitrenoid intermediate from a nitrogen source (e.g., sulfamate (B1201201) esters) and an oxidant. This highly reactive species can then undergo intramolecular insertion into an aliphatic or aromatic C-H bond.

The development of specialized rhodium catalysts, such as the strapped carboxylate dirhodium catalyst Rh₂(esp)₂, has significantly advanced C-H amination chemistry. This catalyst demonstrates superior performance, enabling intramolecular sulfamate ester insertion reactions with high yields at very low catalyst loadings (as low as 0.1 mol%). nih.gov The chelation-assisted functionalization of olefinic C-H bonds in α,β-unsaturated imines using Rh(I) catalysts has also been developed, providing access to highly substituted pyridines and other heterocycles. nih.gov In contrast, Rh(III) catalysts can activate C-H bonds through an electrophilic deprotonation pathway to generate an aryl-Rh intermediate, which can then undergo oxidative coupling with alkenes. nih.gov

Table 2: Rh₂(esp)₂-Catalyzed Intramolecular C-H Amination of a Sulfamate Ester

| Substrate C-H Bond | Catalyst Loading (mol%) | Oxidant | Solvent | Yield (%) | Reference |

| Benzylic | 0.5 | PhI(OAc)₂ | Benzene | 95 | nih.gov |

| 3° Aliphatic | 1.0 | PhI(OAc)₂ | Benzene | 88 | nih.gov |

| 2° Aliphatic | 2.0 | PhI(OAc)₂ | Benzene | 75 | nih.gov |

| Adamantyl | 0.5 | PhI(OAc)₂ | Benzene | 98 | nih.gov |

| Cyclohexyl | 1.0 | PhI(OAc)₂ | Benzene | 91 | nih.gov |

Other Transition-Metal Strategies

While palladium and rhodium are the most extensively studied, other transition metals are gaining prominence in enamide C-H functionalization. thieme-connect.com

Nickel Catalysis : Nickel complexes have been successfully employed for the hydrofunctionalization of enamides, including hydroamination reactions. Mechanistic studies suggest that some nickel-catalyzed hydroamination reactions may proceed via a nickel-nitrenoid transfer pathway. thieme-connect.comacs.org

Copper Catalysis : Copper catalysts are also effective for various enamide functionalizations, contributing to the growing toolbox for synthesizing nitrogen-containing molecules. thieme-connect.com

Base Metal Catalysis (Fe, Co, Mn) : There is increasing interest in using earth-abundant and less toxic first-row transition metals like iron, cobalt, and manganese for C-H activation. doaj.org While significant progress has been made, the mechanistic pathways for these base metals are often distinct from their precious metal counterparts, and detailed mechanistic investigations are ongoing to fully harness their catalytic potential. doaj.org

The continued exploration of these catalytic systems promises to deliver more efficient, selective, and sustainable methods for the synthesis of complex, high-value molecules derived from enamides.

Theoretical and Computational Chemistry Studies on N,3,3 Triphenylprop 2 Enamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

No specific studies employing quantum chemical calculations to profile the electronic structure and reactivity of n,3,3-Triphenylprop-2-enamide were found. Such calculations would typically involve determining the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generating an electrostatic potential map to predict sites susceptible to nucleophilic or electrophilic attack.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

There is no available research that uses Density Functional Theory (DFT) to investigate the reaction mechanisms of this compound. DFT is a powerful tool for modeling chemical reactions, but its application to this specific compound has not been documented in the searched literature.

There are no published computational studies predicting the regioselectivity or stereoselectivity of reactions involving this compound. For a molecule with multiple reactive sites and the potential for stereoisomerism, DFT calculations are often used to predict the most likely product outcomes, but this has not been applied to the target compound in the available literature.

Application of Molecular Electron Density Theory (MEDT) for Understanding Reactivity

No literature could be located that applies Molecular Electron Density Theory (MEDT) to analyze the reactivity of this compound. MEDT is a modern theoretical framework used to understand chemical reactivity by analyzing changes in electron density along a reaction pathway, but its focus has been on other classes of organic reactions and compounds.

Conformational Analysis and Stereochemical Implications

A conformational analysis specific to this compound has not been reported. Such an analysis would explore the different spatial arrangements of the molecule's atoms, particularly the rotation around its single bonds, to identify the most stable conformers. The stereochemical implications, which relate the molecule's three-dimensional structure to its chemical behavior, remain unexplored from a computational standpoint. While conformational studies have been performed on related structures like N-aryl amides, these findings cannot be directly applied to this compound due to its unique substitution pattern. plos.orgmdpi.com

Chemical Transformations and Synthetic Utility of N,3,3 Triphenylprop 2 Enamide As a Synthon

Role of n,3,3-Triphenylprop-2-enamide in Stereoselective Organic Synthesis

This compound, a type of tertiary enamide, has emerged as a valuable synthon in the field of stereoselective organic synthesis. Enamides, in general, offer a unique balance of stability and reactivity, making them attractive substrates for a variety of chemical transformations. rsc.orgacs.org Their stability, often allowing for purification by methods like silica (B1680970) gel chromatography, contrasts with the more hydrolytically sensitive nature of enamines. acs.orgnih.gov

Asymmetric Hydrogenation of Enamides for Chiral Amine Synthesis

The asymmetric hydrogenation of enamides is a powerful and direct method for the synthesis of chiral amines, which are crucial components in many pharmaceuticals and biologically active compounds. nih.gov This transformation is a key strategy for producing enantiomerically enriched amines. nih.gov While metal-catalyzed hydrogenation has been a popular approach, recent advancements have also explored organocatalytic methods. nih.gov

For instance, chiral phosphoric acids have been successfully employed as catalysts in the asymmetric hydrogenation of enamides, using Hantzsch esters as the reducing agent. nih.gov This organocatalytic approach is considered environmentally benign. nih.gov Research has shown that a dual-acid catalyst system, combining a chiral phosphoric acid with a catalytic amount of an achiral acid like acetic acid, can achieve high yields and excellent enantioselectivity with catalyst loadings as low as 1 mol%. nih.gov

Table 1: Asymmetric Hydrogenation of Enamides Catalyzed by a Dual Chiral-Achiral Acid System

| Entry | Chiral Phosphoric Acid (mol%) | Achiral Acid (mol%) | Solvent | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|---|---|

| 1 | 1 | 10 (Acetic Acid) | Toluene | >95 | >90 |

| 2 | 5 | 10 (Acetic Acid) | Toluene | >95 | >95 |

The acyl group of the enamide precursor can be readily removed after reduction, providing access to the desired chiral amine. nih.gov This feature enhances the synthetic utility of enamides in preparing these valuable chiral building blocks.

Enamide Involvement in Asymmetric Allylic Alkylation Reactions

Enamides can also participate in asymmetric allylic alkylation (AAA) reactions, a significant carbon-carbon bond-forming reaction in organic synthesis. The palladium-catalyzed AAA of prochiral enamide anions has been developed to construct chiral molecules. nih.gov This transformation allows for the creation of C-allylated products with high regioselectivity and enantioselectivity. nih.gov

In these reactions, various allyl carbonates can be used as the electrophile. nih.gov The resulting allylated products can serve as precursors to other valuable chiral molecules, such as 1,2-amino alcohols, through further synthetic manipulations like reduction. nih.gov

Enamide Derivatives as Versatile Building Blocks for Complex Molecular Architectures

The unique reactivity of enamides makes them versatile building blocks for the synthesis of more complex molecular structures. acs.org

Synthesis of Nitrogen-Containing Heterocycles and Related Scaffolds

Enamides are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. nih.gov These heterocyclic scaffolds are prevalent in many biologically active compounds and pharmaceuticals. The inherent reactivity of the enamide functional group allows for its participation in various cyclization reactions to form these important ring systems.

Construction of Carbocyclic Systems via Enamide Transformations

While primarily utilized for constructing nitrogen-containing rings, enamide transformations can also be applied to the synthesis of carbocyclic systems. The carbon-carbon double bond of the enamide can participate in cycloaddition reactions and other carbon-carbon bond-forming strategies to build carbocyclic frameworks.

Exploration of Nucleophilic Reactivity of Tertiary Enamides in Organic Reactions

Historically, tertiary enamides were considered to have low reactivity due to the electron-withdrawing nature of the N-acyl group, which reduces their enaminic character. rsc.orgdntb.gov.ua However, recent research has challenged this notion, demonstrating that the nucleophilic reactivity of tertiary enamides can be harnessed for synthetic purposes. rsc.orgacs.org

By modulating the electronic properties of the enamide system, the delocalization of the nitrogen lone pair into the carbon-carbon double bond can be enhanced, thereby increasing its nucleophilicity. rsc.org This has opened up new avenues for utilizing tertiary enamides as effective nucleophiles in reactions with various electrophiles for the construction of complex nitrogen-containing molecules. dntb.gov.ua

While enamides bearing a hydrogen atom on the nitrogen are known to act as nucleophiles in the presence of Lewis acid catalysts, the reactivity of tertiary enamides, which lack this N-H bond, was previously underexplored. nih.gov The recent advances in understanding and activating their nucleophilic potential have significantly expanded the synthetic utility of this class of compounds. rsc.org

Lack of Specific Research Data on this compound transformations

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research data concerning the chemical transformations and synthetic utility of this compound as a synthon. In particular, detailed findings on the strategic functional group interconversions of its enamide moiety are not presently available in the public domain.

While the broader class of compounds known as enamides are recognized for their versatile reactivity and utility in organic synthesis, including participation in cyclization reactions and serving as enamine surrogates, specific studies detailing the reaction pathways, yields, and substrate scopes for this compound could not be located.

General transformations characteristic of enamides include, but are not limited to:

Hydrolysis: Conversion of the enamide to a ketone and an amide under acidic or basic conditions.

Reduction: Saturation of the carbon-carbon double bond to yield the corresponding saturated amide.

Cycloaddition Reactions: Participation in [4+2], [3+2], and other cycloaddition reactions, leveraging the electron-rich nature of the enamine-like double bond.

However, without specific experimental data for this compound, any discussion of its reactivity would be purely speculative and would not meet the required standards of a scientifically accurate and informative article. The unique substitution pattern of this compound, with three phenyl groups, would significantly influence its steric and electronic properties, making direct extrapolation from simpler enamides unreliable.

Due to this lack of specific information, it is not possible to generate a detailed and authoritative article on the "" as requested. Further empirical research would be required to elucidate the specific chemical behaviors of this compound.

Supramolecular Chemistry and Self Assembly of N,3,3 Triphenylprop 2 Enamide Systems

Investigation of Non-Covalent Interactions in Enamide Assemblies

Non-covalent interactions are crucial in understanding the assembly of molecules in the solid state and in solution. unam.mx These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, dictate the three-dimensional structures of molecular assemblies. unam.mxnih.gov For n,3,3-Triphenylprop-2-enamide, an analysis of its molecular structure suggests the potential for N-H···O hydrogen bonding between the amide groups, as well as π-π stacking interactions involving the three phenyl rings. However, specific crystallographic studies or computational analyses detailing these interactions for this compound are not available. Without experimental data from techniques like X-ray crystallography or theoretical calculations, any discussion on the specific non-covalent interactions governing the assembly of this compound would be purely speculative.

Crystal Engineering and Solid-State Organization of Enamide Derivatives

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which is largely dependent on the control of intermolecular interactions. mdpi.com The triphenyl and amide moieties of this compound present interesting possibilities for forming diverse solid-state architectures. The systematic study of how modifications to this molecular structure would influence its crystal packing is a core concept in crystal engineering. However, there are no published studies that specifically explore the crystal engineering of this compound or its derivatives. Such research would typically involve the synthesis of a series of related compounds and the analysis of their crystal structures to deduce structure-property relationships. mdpi.com

Host-Guest Chemistry and Molecular Recognition with Enamide-Based Receptors

Host-guest chemistry involves the study of complexes formed between a larger host molecule and a smaller guest molecule. mdpi.comnih.gov The design of host molecules with specific recognition properties is a significant area of supramolecular chemistry. The structure of this compound, with its phenyl rings and amide group, could potentially act as a receptor for certain guest molecules through hydrogen bonding or aromatic interactions. rsc.org However, there is no evidence in the literature of this compound being utilized or studied as a host in any host-guest system. Research in this area would involve experiments such as titration calorimetry or NMR spectroscopy to determine binding affinities and specificities. nih.gov

Self-Assembled Monolayers and Surface Chemistry of Enamide-Modified Materials

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a surface. nih.gov The formation and properties of SAMs are highly dependent on the structure of the constituent molecules and their interaction with the substrate. While the modification of surfaces with organic molecules is a broad field of study, there are no specific reports on the formation of self-assembled monolayers of this compound on any surface. Such studies would typically involve techniques like contact angle measurements, ellipsometry, and atomic force microscopy to characterize the resulting monolayers. mdpi.comnih.gov

Future Directions and Emerging Research Avenues in N,3,3 Triphenylprop 2 Enamide Chemistry

Exploration of Novel Catalytic Systems for Efficient Enamide Transformations

The development of efficient and selective methods for the transformation of enamides is a cornerstone of modern organic synthesis. While traditional methods exist, future research is increasingly directed towards novel catalytic systems that offer milder reaction conditions, higher yields, and improved stereoselectivity.

One of the most promising areas is photoredox catalysis , which utilizes visible light to initiate chemical reactions. lboro.ac.uk This approach allows for the activation of enamides under exceptionally mild conditions, opening up new reaction pathways that are often inaccessible through thermal methods. For instance, iridium polypyridyl complexes have been successfully used as photoredox catalysts to initiate a three-component domino transformation of enamides into N-acyl-N'-aryl-N,N'-aminals. lboro.ac.uk This method involves the β-alkylation of the enamide followed by trapping with an arylamine, demonstrating the potential to construct complex molecular architectures from simple precursors.

Another significant area of development is the use of earth-abundant metal catalysts. Cobalt-based catalysts, for example, are emerging as a sustainable alternative to precious metals like rhodium and ruthenium for reactions such as the asymmetric hydrogenation of enamides. uit.noacs.org Chiral bidentate phosphine (B1218219) ligands, when complexed with cobalt, have shown excellent enantioselectivity in these reductions, particularly in protic solvents. acs.org The exploration of such catalysts is crucial for developing more cost-effective and environmentally friendly synthetic routes.

Furthermore, copper and palladium-catalyzed reactions continue to be refined for enamide synthesis and functionalization. Copper catalysis has been employed for the β-arylation of enamides, while palladium-catalyzed dehydrogenation of 2-iodobenzamides offers a direct route to certain enamide structures. acs.orgnih.gov Future work will likely focus on expanding the scope of these catalysts to more complex substrates like n,3,3-triphenylprop-2-enamide and developing catalytic cycles that operate with higher efficiency and broader functional group tolerance.

| Catalyst System | Transformation Type | Key Advantages |

| Iridium Polypyridyl Complexes | Photoredox β-Alkylation | Utilizes visible light, proceeds under mild conditions, enables multi-component reactions. lboro.ac.uk |

| (PhBPE)Co Complexes | Asymmetric Hydrogenation | Employs earth-abundant cobalt, achieves high enantioselectivity, effective in protic solvents. uit.noacs.org |

| Copper-based Catalysts | β-Arylation | Provides a direct method for C-C bond formation at the β-position. acs.org |

| Palladium-based Catalysts | Dehydrogenation | Allows for direct synthesis of enamides from amide precursors, avoiding prefunctionalization. nih.gov |

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, thereby guiding the design of new synthetic methods. For enamide chemistry, advanced computational modeling offers a pathway to rationally design catalysts and predict reaction outcomes with high accuracy.

Density Functional Theory (DFT) is a powerful method used to investigate the mechanistic details of catalytic reactions involving enamides. For example, computational studies on the cobalt-catalyzed asymmetric hydrogenation of enamides have been used to compare multiple potential mechanistic pathways, including Co(0)/Co(II) redox cycles and non-redox Co(II) mechanisms. uit.noacs.org These studies can elucidate the role of the solvent, identify the rate- and selectivity-determining steps, and explain the observed enantiomeric excess. uit.noacs.org By understanding these intricate details, chemists can modify ligands or reaction conditions to favor a desired outcome.

Predictive modeling can also accelerate the discovery of entirely new reactions. By simulating the interaction of the this compound scaffold with various catalysts and reagents, researchers can screen for potential transformations in silico before committing to laboratory experiments. This approach saves time and resources and can uncover non-intuitive reaction pathways. Future research will likely focus on developing more accurate and computationally efficient models that can handle complex molecular systems and explicitly account for solvent effects, which have been shown to be crucial in stabilizing transition states. uit.no

Integration of Enamide Chemistry with High-Throughput and Automated Synthesis Techniques

The demand for large libraries of structurally diverse molecules for applications in drug discovery and materials science has driven the integration of organic synthesis with high-throughput and automated technologies. Enamide chemistry is well-suited for these platforms due to the modular nature of many enamide syntheses.

Automated synthesis platforms, utilizing robotic liquid handlers and parallel reactors, can be programmed to perform the multi-step sequences required for enamide synthesis and derivatization. Methodologies that are robust and have a broad substrate scope, such as the phosphine-mediated reductive acylation of oximes or the direct N-dehydrogenation of amides, are prime candidates for automation. acs.orgorganic-chemistry.orgchemistryviews.org These techniques can be used to rapidly generate libraries of this compound analogues by varying the substituents on the phenyl rings or the amide nitrogen.

The synthesis of N-(2-arylethyl)-2-methylprop-2-enamides, which serve as functionalized templates for creating molecularly imprinted polymers, exemplifies the modular approach where different building blocks can be combined to create a range of functional molecules. nih.gov By integrating these synthetic routes with automated purification and analysis systems, researchers can significantly accelerate the discovery-design-test cycle for new functional molecules based on the enamide scaffold.

Development of Stimuli-Responsive Materials Based on Enamide Scaffolds

Stimuli-responsive or "smart" materials, which can change their properties in response to external triggers like light, pH, or temperature, are at the forefront of materials science research. mdpi.comnih.gov The enamide functional group, with its unique electronic and structural characteristics, presents an intriguing building block for the design of novel stimuli-responsive materials.

The conjugated π-system of this compound could be harnessed to create photoresponsive materials . The carbon-carbon double bond of the enamide could potentially undergo photoinduced E/Z isomerization, leading to significant changes in the molecule's shape and, consequently, the macroscopic properties of a material incorporating this scaffold. This could be applied in areas such as light-controlled drug release or the development of molecular switches.

Furthermore, the amide functionality suggests potential for creating pH-responsive systems . The basicity of the nitrogen lone pair, while reduced by the acyl group, could still be modulated by pH, affecting intermolecular interactions like hydrogen bonding. mdpi.com Incorporating enamide scaffolds into polymers or supramolecular gels could lead to materials that swell, shrink, or change their mechanical properties in response to pH changes. mdpi.com Such materials have potential applications in tissue engineering, where scaffolds can respond to the local cellular microenvironment, and in targeted drug delivery. nih.govnih.gov

Expanding the Scope of Sustainable and Green Chemistry Methodologies in Enamide Research

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly influencing the direction of synthetic chemistry research. mdpi.com Applying these principles to the synthesis and transformation of this compound is a critical future direction.

A key area of focus is the development of biocatalytic methods . Enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the formation of amide bonds under mild conditions, often in environmentally benign solvents like cyclopentyl methyl ether. nih.govbohrium.com This enzymatic approach avoids the use of stoichiometric coupling reagents that generate significant waste and offers a highly efficient and sustainable route to amide synthesis. nih.gov

The selection of solvents and reaction media is another crucial aspect. Research into solvent-free reaction conditions or the use of greener solvents is a priority. researchgate.netmdpi.com For example, methods for amide synthesis using boric acid as a catalyst can be performed without any solvent, significantly reducing the environmental impact of the process. researchgate.net

Improving atom economy is also a central goal. wordpress.com Direct N-dehydrogenation of amides to form enamides is an inherently atom-economical approach as it avoids the need for pre-functionalized substrates and generates minimal byproducts. acs.orgdigitellinc.com Additionally, the use of catalytic rather than stoichiometric reagents, a core principle of green chemistry, is being advanced through the development of novel catalysts based on earth-abundant metals. wordpress.comnih.gov

| Green Chemistry Approach | Application in Enamide Research | Key Benefit |

| Biocatalysis | Enzymatic (e.g., CALB) synthesis of amide precursors. nih.govbohrium.com | Reduces need for chemical coupling agents; mild conditions. |

| Green Solvents | Use of solvents like cyclopentyl methyl ether or water. nih.govsemanticscholar.org | Minimizes use of hazardous and volatile organic compounds. |

| Solvent-Free Synthesis | Solid-state or neat reactions, e.g., using boric acid catalysis. researchgate.net | Eliminates solvent waste entirely. |

| Atom Economy | Direct N-dehydrogenation of amides to enamides. acs.org | Maximizes the incorporation of starting materials into the final product. |

| Sustainable Catalysts | Use of earth-abundant metals (e.g., Co, Cu) instead of precious metals. uit.noacs.org | Reduces cost and environmental concerns associated with rare metals. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.